molecular formula C10H15Cl2N3O B1493791 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 4078-55-1

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B1493791
CAS No.: 4078-55-1
M. Wt: 264.15 g/mol
InChI Key: WQWSGMXWQAXJDX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSGMXWQAXJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669964
Record name 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3998-58-1, 4078-55-1
Record name 2-(6-Methoxy-1H-benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4078-55-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride typically involves:

  • Formation of the benzimidazole nucleus via condensation reactions.
  • Introduction of the 5-methoxy substituent on the benzimidazole ring.
  • Attachment of the ethanamine side chain at the 2-position.
  • Final conversion to the dihydrochloride salt form for enhanced physicochemical properties.

Formation of the Benzimidazole Core

Condensation of o-Phenylenediamine with Aldehydes or Carboxylic Acid Derivatives

The benzimidazole ring is commonly synthesized by condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under dehydrating conditions. Various oxidizing agents and acidic catalysts are employed to facilitate cyclization:

  • Oxidizing agents: Sodium metabisulfite (Na2S2O5), benzoquinone, copper(II) acetate, iodine, and others.
  • Acidic conditions: Hydrochloric acid, p-toluenesulfonic acid, boric acid, polyphosphoric acid.

For example, sodium metabisulfite in ethanol has been used effectively to synthesize benzimidazole derivatives with good yields (62–72%) by condensing diamine intermediates with aldehydes.

Side Chain Installation: Ethanamine Group at 2-Position

The ethanamine moiety at the 2-position of the benzimidazole ring is introduced through nucleophilic substitution or reductive amination strategies involving chloromethyl or hydroxy methyl intermediates.

  • Chloromethylation of the benzimidazole intermediate is achieved by reaction with thionyl chloride (SOCl2) in haloalkane solvents such as dichloromethane.
  • The chloromethyl intermediate is then coupled with ethanamine or related amine derivatives under phase transfer catalysis conditions, often using bases like sodium hydroxide or potassium hydroxide and phase transfer catalysts such as triethyl benzyl ammonium chloride or tetrabutyl ammonium bromide.

Conversion to Dihydrochloride Salt

To improve water solubility and stability, the free base of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine is converted to its dihydrochloride salt by passing dry hydrogen chloride gas into a methanolic solution of the compound. This step yields a solid hydrochloride salt that is easier to handle and purify.

Detailed Process Flow and Reaction Conditions

Step Reaction Reagents & Conditions Comments
1 Condensation of o-phenylenediamine with substituted aldehyde Sodium metabisulfite (Na2S2O5), ethanol, reflux Yields benzimidazole core with 5-methoxy substituent; 62–72% yield reported
2 Formation of chloromethyl intermediate Thionyl chloride (SOCl2), dichloromethane, 0–40 °C Chloromethylation step with isolation by filtration; excess SOCl2 removed
3 Coupling with ethanamine Sodium hydroxide or potassium hydroxide, phase transfer catalyst (e.g., triethyl benzyl ammonium chloride), two-phase system, room temperature Mild conditions, simple work-up; product isolated by filtration after solvent removal
4 Conversion to dihydrochloride salt Dry HCl gas, methanol, 0–40 °C Solid hydrochloride salt isolated by filtration; enhances solubility and stability

Representative Experimental Data from Patent US6245913B1

  • Chloromethylation: Reaction of hydroxy methyl intermediate with SOCl2 in dichloromethane at 0–40 °C.
  • Coupling Reaction: Chloromethyl compound coupled with 5-methoxy-2-mercaptobenzimidazole in the presence of sodium hydroxide and triethyl benzyl ammonium chloride catalyst.
  • Yield: Coupling product isolated as cream-colored powder with yields up to 90.9%.
  • Purification: Product purified by filtration after solvent distillation; further converted to hydrochloride salt by treatment with HCl gas.

Analytical Confirmation

The intermediates and final products are confirmed by:

Summary of Advantages of the Described Methods

  • Use of mild reaction conditions, particularly in coupling steps.
  • Efficient purification methods via salt formation and filtration.
  • High yields (up to ~90%) in coupling and final product isolation.
  • Use of phase transfer catalysts enhances reaction rates and selectivity.
  • Conversion to dihydrochloride salt improves water solubility and handling.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Studies have shown that compounds with benzimidazole structures possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its action may involve modulation of neurotransmitter systems .

Pharmacology

  • Serotonin Receptor Modulation : The compound's structure suggests potential interactions with serotonin receptors, which could lead to applications in treating mood disorders and anxiety . Research into its pharmacodynamics is ongoing.
  • Drug Delivery Systems : Due to its solubility properties, this compound can be utilized in formulating drug delivery systems that enhance the bioavailability of other therapeutic agents .

Material Science

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to develop materials with specific properties such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and coatings .
  • Nanotechnology : Research is exploring the use of this compound in the synthesis of nanoparticles for targeted drug delivery systems, leveraging its unique chemical properties to create effective carriers for therapeutic agents .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits tumor growth in cell lines
Antimicrobial PropertiesEffective against various pathogens
Neuroprotective EffectsPotential benefits for neurodegenerative diseases
PharmacologySerotonin Receptor ModulationPossible treatment for mood disorders
Drug Delivery SystemsEnhances bioavailability
Material SciencePolymer ChemistryImproves thermal stability
NanotechnologyEffective carriers for drug delivery

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of benzimidazole exhibited cytotoxic effects against breast cancer cell lines, suggesting a pathway for the development of new chemotherapeutics using compounds like this compound .
  • Neuroprotection : Another research effort investigated the neuroprotective effects of benzimidazole derivatives in animal models of Alzheimer's disease, showing promise in reducing amyloid plaque formation .
  • Material Development : A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Table 1: Substituent Effects on Molecular Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride (Target) -OCH₃ (5) C₁₀H₁₅Cl₂N₃O 264.15 Reference compound
2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride -Cl (5), -CH₃ (N) C₁₀H₁₄Cl₃N₃ 282.59 Chlorine increases lipophilicity; N-methylation reduces polarity
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride -OCH₃ (5) C₉H₁₃Cl₂N₃O 250.12 Shorter methanamine chain reduces flexibility
(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride None C₉H₁₂Cl₂N₃ 233.12 Chiral center; lacks methoxy group

Key Observations :

  • Chlorine vs.
  • Chain Length : The methanamine analog (250.12 g/mol) has fewer rotatable bonds (1 vs. 2), which may improve oral bioavailability per Veber's rules .
  • Stereochemistry : The (R)-enantiomer (233.12 g/mol) could exhibit distinct receptor-binding profiles, though pharmacological data is unavailable .

Pharmacokinetic and Drug-Likeness Parameters

Table 2: Drug-Likeness Metrics Based on Veber's Rules
Compound Name PSA (Ų) Rotatable Bonds Molecular Weight (g/mol) Oral Bioavailability Prediction
Target Compound ~63 2 264.15 High (PSA ≤140, rot. bonds ≤10)
2-(5-Chloro)-N-methyl Analog ~58 3 282.59 Moderate (higher molecular weight)
1-(5-Methoxy)methanamine Analog ~63 1 250.12 High (optimal parameters)

Key Insights :

  • The target compound and methanamine analog both meet Veber's criteria (PSA ≤140 Ų, ≤10 rotatable bonds), suggesting favorable bioavailability.
  • The chloro analog’s higher molecular weight (282.59 g/mol) may reduce permeation rates despite a lower PSA .

Key Insights :

  • Hybrid analogs (e.g., thiazolidinone-benzimidazole) show enhanced antimicrobial activity, suggesting the target compound’s methoxy group could be optimized similarly .
  • Carboxylic acid derivatives (e.g., 4-(1H-benzimidazol-1-yl)benzoic acid) highlight the role of polar groups in target specificity .

Biological Activity

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an ethylamine moiety, contributing to its pharmacological properties. This article provides an in-depth analysis of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzimidazole derivatives with ethylene diamine under controlled conditions. The specific synthetic pathway can influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that similar benzimidazole derivatives demonstrated significant antiproliferative activity with IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines .

CompoundCell LineIC50 (µg/mL)
This compoundA431 (human epidermoid carcinoma)TBD
Benzimidazole DerivativeJurkat (human T-cell leukemia)1.61
Benzimidazole DerivativeU251 (human glioblastoma)1.98

The mechanisms through which benzimidazole derivatives exert their anticancer effects often involve the induction of apoptosis and cell cycle arrest. Molecular dynamics simulations have suggested that these compounds interact with specific proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts .

Antimicrobial Activity

In addition to anticancer properties, benzimidazole derivatives have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Case Studies and Research Findings

A comprehensive review conducted on benzimidazole derivatives from 2011 to 2022 highlighted their diverse biological activities, including anticancer and antimicrobial effects . The review emphasized the importance of structural modifications in enhancing biological efficacy.

Notable Case Studies:

  • Antitumor Activity : A recent study synthesized a library of novel benzimidazole compounds, revealing significant anticancer activity against multiple cell lines with varying structural modifications .
  • Antimicrobial Studies : Another research project focused on evaluating the antimicrobial properties of synthesized benzimidazoles, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example, the benzimidazole core can be formed via cyclization of o-phenylenediamine derivatives under acidic conditions. Subsequent functionalization with a methoxy group and ethanamine side chain is achieved using nucleophilic substitution or reductive amination. Reaction optimization includes adjusting pH (e.g., using HCl for cyclization), temperature control (e.g., reflux for 12–24 hours), and stoichiometric ratios of reagents like 5-methoxy precursors .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high yield (>70%) and purity (>95%).

Q. How should researchers characterize the structural purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the benzimidazole backbone (aromatic protons at δ 7.2–7.8 ppm) and methoxy group (singlet at δ ~3.8 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]+^+ expected at m/z ~264.1).
  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient (70:30 to 90:10 over 20 min) for purity assessment .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Solubility : Soluble in water (>10 mg/mL) and polar solvents (e.g., DMSO, ethanol). For in vitro assays, prepare stock solutions in sterile PBS or DMEM, avoiding prolonged exposure to light .
  • Stability : Store lyophilized powder at -20°C. In solution, stability decreases after 48 hours; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of benzimidazole derivatives with varying substituents?

  • Strategies :

  • Comparative SAR Studies : Synthesize analogs with substituents at the 5-position (e.g., methyl, chloro vs. methoxy) and test against standardized assays (e.g., antimicrobial MIC, IC50_{50} in cancer cell lines). highlights that 5,6-dimethyl substituents enhance anticancer activity by 30% compared to methoxy groups .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tubulin or DNA topoisomerases. Compare with experimental data to resolve discrepancies .

Q. What experimental design principles apply to scaling up synthesis while maintaining reproducibility?

  • Key Factors :

  • Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Optimize mixing efficiency and heat transfer in larger reactors to avoid side reactions (e.g., over-alkylation) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size distribution and impurity profiles. Use DOE (Design of Experiments) to identify robust operating ranges for temperature and reagent concentrations .

Q. How can researchers mitigate interference from this compound in fluorescence-based cellular assays?

  • Solutions :

  • Quenching Tests : Pre-incubate the compound with fluorescent dyes (e.g., DAPI, FITC) to assess signal overlap. Adjust excitation/emission wavelengths or switch to non-fluorescent detection methods (e.g., luminescence).
  • Control Experiments : Include vehicle-only controls and use orthogonal assays (e.g., flow cytometry for apoptosis) to confirm results .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and solution preparation to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water (70:30) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Reactant of Route 2
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2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.